molecular formula C16H20N4O4 B12602599 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine;nitric acid CAS No. 651006-15-4

3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine;nitric acid

Cat. No.: B12602599
CAS No.: 651006-15-4
M. Wt: 332.35 g/mol
InChI Key: OSTYNTMACZXWHW-UHFFFAOYSA-N
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Description

3-N,7-N-Diethyl-10H-phenoxazine-3,7-diamine; nitric acid is a phenoxazine derivative characterized by a tricyclic aromatic core with oxygen as the central heteroatom (unlike sulfur in phenothiazines). The compound features diethylamino substituents at positions 3 and 7, paired with nitric acid as a counterion.

Properties

CAS No.

651006-15-4

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine;nitric acid

InChI

InChI=1S/C16H19N3O.HNO3/c1-3-17-11-5-7-13-15(9-11)20-16-10-12(18-4-2)6-8-14(16)19-13;2-1(3)4/h5-10,17-19H,3-4H2,1-2H3;(H,2,3,4)

InChI Key

OSTYNTMACZXWHW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1)NC3=C(O2)C=C(C=C3)NCC.[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine typically involves the reaction of phenoxazine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazine-3,7-dione, while substitution reactions can produce various substituted phenoxazine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Phenoxazine derivatives exhibit significant antioxidant activities. Research indicates that 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine can inhibit lipid peroxidation in biological systems, making it a candidate for therapeutic applications in neurodegenerative diseases where oxidative stress is a contributing factor .

Antitumor Activity

Several studies have highlighted the potential of phenoxazine derivatives in cancer treatment. The compound has shown promise as an antitumor agent due to its ability to induce apoptosis in cancer cells. For instance, a study demonstrated that modifications of phenoxazine compounds could enhance their efficacy against specific cancer types .

Drug Delivery Systems

The compound's properties allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents .

Analytical Chemistry Applications

Spectroscopic Probes

Due to their reversible oxidative properties, phenoxazines serve as effective spectroscopic probes in photoinduced electron transfer studies. The intense color and distinct absorbance characteristics of 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine make it suitable for use in various spectroscopic techniques .

Electrochemical Sensors

The electrochemical behavior of this compound has been studied extensively. It can be employed in the development of electrochemical sensors for detecting specific biomolecules or environmental pollutants due to its redox-active nature .

Material Science Applications

Polymerization Inhibitors

Phenoxazine derivatives are effective as polymerization inhibitors. They prevent unwanted radical polymerization during the synthesis and storage of acrylic monomers, thereby enhancing the stability and shelf-life of polymer products .

Photovoltaic Materials

Research indicates that phenoxazines can be incorporated into organic photovoltaic cells due to their favorable electronic properties. This application is being explored to improve the efficiency of solar energy conversion .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Studies
PharmaceuticalAntioxidant properties; antitumor activityEffective against oxidative stress; induces apoptosis
Analytical ChemistrySpectroscopic probes; electrochemical sensorsUseful in detecting biomolecules; redox-active behavior
Material SciencePolymerization inhibitors; photovoltaic materialsImproves stability; enhances solar energy conversion

Case Studies

  • Antioxidant Activity Study
    • A study evaluated the antioxidant capacity of 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine in rat brain models. The results indicated a significant reduction in lipid peroxidation levels compared to control groups.
  • Electrochemical Sensor Development
    • Researchers developed an electrochemical sensor using the compound for detecting glucose levels in diabetic patients. The sensor demonstrated high sensitivity and specificity, making it a potential tool for clinical diagnostics.
  • Antitumor Efficacy Research
    • A series of experiments were conducted to assess the cytotoxic effects of various phenoxazine derivatives on breast cancer cell lines. Results showed that modifications led to increased apoptosis rates compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Heteroatom Variations

  • Phenoxazine vs. This may reduce susceptibility to oxidation but limit π-π stacking interactions in biological systems . Phenothiazine (S): Sulfur’s polarizability enhances charge-transfer capabilities, making phenothiazines common in antipsychotics (e.g., chlorpromazine) and redox-active dyes. The sulfur atom also contributes to higher molecular weight and distinct UV-Vis absorption profiles .

Substituent Effects

  • Diethylamino Groups vs. The steric bulk may also hinder interactions with biological targets compared to smaller methyl groups . Tetramethylamino (10-Ethyl-N,N,N′,N′-tetramethylphenothiazine-3,7-diamine): Methyl groups offer lower steric hindrance, favoring tighter binding to receptors. The compound’s molecular weight (313.16 g/mol) is lower than the target phenoxazine analog (estimated ~390 g/mol) due to smaller substituents .
  • Nitro Group Derivatives (): Nitro-substituted phenothiazines (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) exhibit strong electron-withdrawing effects, shifting redox potentials and absorption spectra. These contrasts highlight how electron-donating (diethylamino) vs. withdrawing (nitro) groups modulate electronic properties .

Counterion Influence

  • Nitric Acid vs. Dihydrobromide/Mesylate (): Nitric Acid (HNO₃): Enhances water solubility and stability in acidic conditions. Nitrate salts are often hygroscopic, which may affect storage requirements. Dihydrobromide (LMTB) and Mesylate (LMTM): Bromide and mesylate anions offer different solubility profiles and crystallization tendencies. Mesylates are generally more stable under humid conditions .

Comparative Data Table

Compound Core Heteroatom Substituents Counterion Molecular Weight (g/mol) Key Applications
3-N,7-N-Diethyl-10H-phenoxazine-3,7-diamine; HNO₃ O 3,7-diethylamino Nitrate ~390 (estimated) Pharmaceuticals, redox mediators
Leucomethylthioninium dihydrobromide (LMTB) S 3,7-tetramethylamino Dihydrobromide ~360 Tau aggregation inhibitors
10-Ethyl-N,N,N′,N′-tetramethylphenothiazine-3,7-diamine S 3,7-tetramethylamino None 313.16 Reference standard
Chlorpromazine S 3-chloro, 10-(dimethylaminopropyl) HCl 355.33 Antipsychotic

Research Findings and Implications

  • Synthetic Routes: The target compound’s synthesis likely involves alkylation of phenoxazine diamines, analogous to phenothiazine derivatization methods (). Nitric acid may serve as both a protonating agent and oxidizing agent during purification .
  • Biological Activity: Diethylamino groups may enhance membrane permeability compared to chlorpromazine’s dimethylaminopropyl chain, but reduced receptor affinity due to steric effects could limit therapeutic efficacy .
  • Material Science Applications: Phenoxazines’ oxygen-centric electronic structure makes them promising for organic semiconductors, contrasting with sulfur-based phenothiazines in conductive polymers .

Biological Activity

3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine; nitric acid is a compound belonging to the phenoxazine family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine; nitric acid can be represented as follows:

Property Details
CAS Number 651006-15-4
Molecular Formula C14H18N4O2
Molecular Weight 270.32 g/mol
IUPAC Name 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine; nitric acid

Antioxidant Properties

Phenoxazine compounds are known for their radical-trapping antioxidant (RTA) activity. Research indicates that phenoxazines can trap multiple peroxyl radicals effectively, which is crucial for mitigating oxidative stress in biological systems . The ability of 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine to act as an RTA suggests potential therapeutic applications in conditions characterized by oxidative damage.

Anticancer Activity

Studies have highlighted the anticancer properties of phenazines and their derivatives. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . For instance, phenoxazines have been linked to mechanisms that disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

The mechanism of action for 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine involves several pathways:

  • Radical Scavenging : The compound's structure allows it to interact with free radicals and reactive oxygen species (ROS), thereby reducing oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism or survival pathways.
  • Mitochondrial Targeting : The compound can accumulate in mitochondria and disrupt their function, leading to increased apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of phenoxazine derivatives:

  • Antitumor Activity : A study demonstrated that phenoxazine derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
  • Antimicrobial Effects : Research has shown that certain phenoxazines possess antimicrobial properties against various pathogens, suggesting potential use in treating infections .
  • Fluorescent Probes in Biological Imaging : The unique optical properties of phenoxazines allow them to be used as fluorescent probes for imaging cellular processes .

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